FluorX 5-isomer

Description

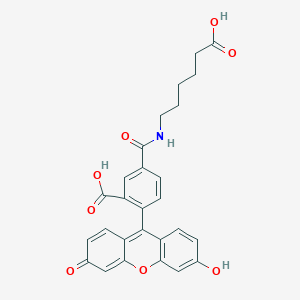

Structure

2D Structure

Properties

CAS No. |

265981-56-4 |

|---|---|

Molecular Formula |

C54H46N2O16 |

Molecular Weight |

978.9 g/mol |

IUPAC Name |

6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid;6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |

InChI |

InChI=1S/2C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32;29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h2*5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |

InChI Key |

WEJBWDKWIFHWDE-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Synthetic Methodologies for Fluorx 5 Isomer and Its Derivatives

Targeted Synthesis Approaches for the 5-isomer Configuration

Achieving the specific 5-isomer configuration of FluorX necessitates synthetic methods that offer high degrees of control over the reaction outcome. Modern organic synthesis provides several powerful tools to direct the placement of fluorine atoms onto a molecular scaffold with precision.

Controlling the regiochemistry (where the atom is placed) and stereochemistry (the 3D arrangement) is paramount in synthesizing a specific isomer. For fluorinated compounds, transition-metal catalysis is a cornerstone approach. rsc.org Gold(I)-catalyzed hydrofluorination of alkynes, for instance, has been shown to be highly effective. nih.govnih.gov The use of directing groups—functional moieties within the substrate that guide the catalyst to a specific site—can achieve predictable and selective conversion of an alkyne to a desired Z-vinyl fluoride (B91410). nih.govnih.gov

Research has demonstrated that carbonyl groups can act as effective directing groups in Au(I)-catalyzed hydrofluorination, leading to excellent regioselectivity. nih.gov Similarly, palladium-catalyzed reactions are instrumental in forming chiral fluorinated compounds. rsc.org Asymmetric fluorination of chiral enamides using electrophilic N-F reagents like Selectfluor is another powerful technique, allowing for the creation of chiral α-fluoro-imides with high selectivity. acs.org These strategies are fundamental for ensuring the fluorine atom is introduced at the correct "5-position" in the FluorX scaffold and with the correct spatial orientation.

Table 1: Regio- and Stereoselective Fluorination Methods

| Catalytic System | Substrate Type | Key Feature | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Au(I) / Directing Group | Functionalized Alkynes | Directing group guides catalyst | High regioselectivity for Z-vinyl fluoride | nih.govnih.gov |

| Pd-Catalysis | Various | Asymmetric arylation | Enantioselective synthesis of fluorinated quaternary centers | rsc.org |

Electrochemical fluorination (ECF) is a foundational method in organofluorine chemistry for preparing fluorocarbon-based compounds. wikipedia.org This technique uses an electric current to introduce fluorine into organic molecules, often avoiding the need for hazardous fluorinating agents like fluorine gas. nih.govwikipedia.orgtechnologypublisher.com Several ECF methods could be adapted for the synthesis of precursors to the FluorX 5-isomer. smolecule.comresearchgate.net

The Simons process involves the electrolysis of an organic compound dissolved in hydrogen fluoride, typically at a nickel anode. wikipedia.org This method is used to produce perfluorinated compounds, such as amines and ethers. wikipedia.org The Phillips Petroleum process (or CAVE process) is conducted at porous graphite (B72142) anodes in molten potassium fluoride and hydrogen fluoride, which is effective for exchanging hydrogen, but not chlorine, with fluorine. wikipedia.org

More modern approaches conduct ECF in organic media, using fluoride salts like (C2H5)3N:3HF in solvents such as acetonitrile. wikipedia.orgacs.org A recent innovation, termed "electrochemical flash fluorination," allows for the rapid fluorination of organic molecules, including electron-rich aromatic rings, under mild conditions. nih.govtechnologypublisher.com This method involves generating a stabilized carbocation electrochemically before adding a fluoride source, which could be a highly controlled way to synthesize a specifically fluorinated precursor for the this compound. nih.gov

Table 2: Comparison of Electrochemical Fluorination (ECF) Techniques

| Method | Fluorine Source | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|---|

| Simons Process | Hydrogen Fluoride (HF) | Amines, Ethers, Carboxylic Acids | Produces perfluorinated compounds; uses nickel anode | wikipedia.org |

| Phillips (CAVE) Process | Molten KHF₂ | Hydrocarbons | Uses porous carbon anode; exchanges H for F | wikipedia.org |

| ECF in Organic Media | Organic Fluoride Salts (e.g., Et₃N·3HF) | Alkenes, Benzene | Allows for partial/selective fluorination in aprotic solvents | wikipedia.orgacs.org |

| Flash Fluorination | CsF, KF, TBAF (added post-electrolysis) | Aromatic & Heteroaromatic rings | Stabilizes carbocation intermediate before fluorination; rapid and mild | nih.govtechnologypublisher.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules. beilstein-journals.orgtaylorfrancis.com These pathways are increasingly used for the synthesis of fluorinated heterocycles. taylorfrancis.comucj.org.uaresearchgate.net The ability to construct a core scaffold while simultaneously introducing a fluorine-containing building block makes MCRs an attractive strategy for synthesizing the this compound. smolecule.com

Various named MCRs, such as the Ugi and Mannich reactions, can be adapted to incorporate fluorinated components. beilstein-journals.orgtaylorfrancis.com For example, a three-component reaction involving 2-ethynylanilines, carbon monoxide, and perfluoroalkyl iodides, catalyzed by palladium, has been used to prepare fluorinated oxindole (B195798) derivatives. beilstein-journals.org Another approach combines formylbenzoic acid, various amines, and fluorinated silyl (B83357) ethers in a Mannich/lactamization reaction to yield fluorinated isoindolinones. beilstein-journals.org Recent research has also explored visible light-driven multicomponent cyclization reactions to generate fluorinated N-heterocycles from α-diazoketones. acs.org Such strategies could assemble the core structure of this compound efficiently in a single synthetic operation.

Precursor Chemistry and Intermediate Transformations

The successful synthesis of the this compound is critically dependent on the design of appropriate precursors and the control of reactive intermediates. arborpharmchem.com The choice of starting material dictates the subsequent synthetic steps. Common precursors in fluoro-organic synthesis include functionalized alkynes, aldehydes, ketones, and arenes. nih.govresearchgate.netacademie-sciences.fr For instance, gem-difluoroallene has emerged as a versatile precursor that can undergo various transformations to create diverse fluorinated molecules. rsc.org

During the synthesis, several types of reactive intermediates may be formed. Electrochemical methods can generate radical or carbocation intermediates, depending on the substrate's structure. smolecule.com The generation of fluorinated ylides and carbenes from phosphonium (B103445) or sulfonium (B1226848) salts represents another powerful strategy. cas.cn For example, the ylide Ph3P+CF2•− can serve as an efficient difluorocarbene source, which can then be used in subsequent reactions to build complex fluorinated structures. cas.cn Understanding and controlling these transient species is key to guiding the reaction toward the desired 5-isomer configuration and minimizing the formation of unwanted byproducts. arborpharmchem.com

Development of Analogues and Scaffold Modifications

Once a synthetic route to the this compound is established, the same chemical principles can be applied to create analogues and modify the core molecular scaffold. The development of analogues is crucial for tuning the molecule's properties for specific applications. rsc.orgacs.orgnih.gov The introduction of fluorine is a well-known strategy for improving metabolic stability and modulating the conformational properties of a molecule. researchgate.netacs.org

Strategies for creating analogues often involve the rational synthetic modification of the sugar or base moieties in nucleosides, a concept that is broadly applicable to other complex scaffolds. acs.orgnih.gov For example, a 2'-ketonucleoside can serve as a versatile synthon platform, allowing for electrophilic fluorination to produce 3'-fluorinated analogues and other diversifications. acs.org By systematically altering other parts of the FluorX molecule while retaining the key 5-isomer fluorine, a library of related compounds can be generated to explore structure-activity relationships.

Solid-phase synthesis offers a powerful and efficient method for creating libraries of compounds, such as asymmetrically substituted derivatives of the this compound. chemrxiv.org In this technique, the growing molecule is attached to a solid resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each reaction step. frontiersin.orgnih.gov

This methodology is well-established for peptide synthesis and has been adapted for creating a diverse range of fluorinated amino acids on a gram scale using chiral nickel(II) complexes as scaffolds. chemrxiv.org Fluorinated linkers have also been developed for use in solid-phase synthesis. frontiersin.orgresearchgate.net For example, perfluorophenyl derivatives can act as unsymmetrical linkers, allowing for the chemoselective conjugation of two different molecular groups to a peptide backbone. frontiersin.orgnih.gov This approach could be used to attach various substituents to the this compound scaffold, enabling the rapid generation of asymmetrically substituted analogues for screening and optimization.

Table 3: Tools for Solid-Phase Synthesis of Fluorinated Compounds

| Component/Technique | Example | Application | Advantage | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Nickel(II) complex | Asymmetric synthesis of fluorinated amino acids | Enables gram-scale synthesis of enantiopure products | chemrxiv.org |

| Fluorinated Linker | Perfluorobenzoic acid | Conjugation of molecules to a peptide on a solid support | Allows for chemoselective and asymmetrical branching | frontiersin.orgnih.gov |

| Building Block | Fmoc-protected fluorinated amino acids | Used in Solid-Phase Peptide Synthesis (SPPS) | Ready for direct incorporation into growing peptide chains | chemrxiv.org |

Derivatization Strategies for Enhancing Research Utility

The modification of the "this compound" parent structure is a key strategy employed by researchers to develop a deeper understanding of its properties and interactions. Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, serves multiple purposes in the context of scientific investigation. These include probing structure-activity relationships (SAR), improving analytical detection, and altering metabolic pathways.

One of the most common derivatization strategies involves the substitution of a fluorine atom for a hydrogen atom. researchgate.net This bioisosteric replacement is a widely used technique in medicinal chemistry. researchgate.net For instance, the terminal fluorination of the N-pentyl indole (B1671886) in synthetic cannabinoids has been shown to enhance binding affinity at the CB1 receptor. researchgate.net This increased potency, often two to five times greater, allows for more nuanced studies of receptor interaction. researchgate.net The development of synthetic analogues of Δ9-THC has been instrumental in advancing knowledge of the endocannabinoid system. frontiersin.org

Another significant area of derivatization focuses on the core ring system of the molecule. Chlorination at various positions on an indole core, for example, can have a marked effect on receptor binding affinity. mdpi.com Studies on MDMB-CHMICA analogues have shown that chlorination at the 4 and 5 positions of the indole core reduces binding affinity, while substitution at the 2, 6, and 7 positions largely preserves it. mdpi.com Such modifications provide valuable data for constructing detailed SAR models.

Furthermore, derivatization is crucial for enhancing the analytical characterization of "this compound" and its analogues. Techniques such as gas chromatography-mass spectrometry (GC-MS) often benefit from derivatization to improve the volatility and thermal stability of the analytes. researchgate.netnih.gov Silylation is a common method used to protect active protons and improve mass fragmentation patterns, leading to more reliable identification in complex matrices. researchgate.net In cases where isomers are difficult to separate due to similar physical properties, derivatization can be used to introduce unique structural features that facilitate their differentiation by analytical instrumentation. chemrxiv.org

The table below summarizes various derivatization strategies and their impact on the research utility of cannabinoid-like compounds.

| Derivatization Strategy | Example Modification | Impact on Research Utility | Supporting Evidence |

| Halogenation | Terminal fluorination of an N-pentyl chain | Increased CB1 receptor binding affinity and potency. researchgate.net | Fluorinated analogues of JWH-018 and other synthetic cannabinoids show a 2-5 fold increase in CB1 potency. researchgate.net |

| Core Ring Substitution | Chlorination of the indole core | Altered receptor binding affinity depending on the position of substitution. mdpi.com | Chlorination at positions 4 and 5 of the MDMB-CHMICA indole core reduces binding affinity. mdpi.com |

| Analytical Derivatization | Silylation for GC-MS analysis | Improved volatility, thermal stability, and mass fragmentation for better detection. researchgate.net | The use of derivatizing agents like BSTFA and MSTFA enhances the analysis of cannabinoids. researchgate.net |

| Metabolite Synthesis | Creation of hydroxylated metabolites | Enables the study of metabolic pathways and the activity of metabolites. researchgate.net | The synthesis of 4-hydroxy metabolites of 5F-APINACA and CUMYL-5F-PINACA facilitates their investigation. researchgate.net |

| Enantiomeric Synthesis | Separation of (S) and (R) enantiomers | Allows for the study of stereospecific activity and receptor interaction. nih.gov | The (S)-enantiomers of several indazole-3-carboxamide synthetic cannabinoids exhibit enhanced potency at CB1 and CB2 receptors compared to the (R)-enantiomers. nih.gov |

These derivatization strategies are integral to the ongoing research into compounds like "this compound," providing the necessary tools to explore their complex interactions with biological systems and to develop a robust analytical framework for their detection and characterization.

Computational and Theoretical Investigations of Fluorx 5 Isomer

Photophysical Properties Modeling

The prediction and understanding of the photophysical behavior of fluorescent molecules are critical for their application in various scientific and technological fields. Computational modeling, particularly using quantum-chemical methods, provides invaluable insights into the electronic and structural dynamics that govern light absorption and emission, as well as non-radiative decay pathways. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become central to these investigations, allowing for the simulation of excited-state properties with a reasonable balance of accuracy and computational cost. researchgate.netnih.gov These theoretical approaches enable the exploration of structure-property relationships, guiding the rational design of novel fluorophores with tailored characteristics. researchgate.net

Absorption and Emission Processes

Computational chemistry offers powerful tools to simulate the absorption and emission spectra of molecules like fluorescein (B123965). These simulations help in understanding how the molecular structure and its environment influence its characteristic green fluorescence. The dianionic form of fluorescein is the primary species responsible for its strong fluorescence in aqueous solutions. researchgate.net

Theoretical calculations, often employing TD-DFT, can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net Similarly, by optimizing the geometry of the molecule in its first excited state, the emission energy can be calculated, providing the fluorescence maximum. researchgate.net

The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the model used to account for solvent effects. researchgate.net The polarizable continuum model (PCM) is a common approach to simulate the influence of a solvent, which can significantly alter the energy levels of the ground and excited states. researchgate.net For instance, studies on fluorescein and its halogenated derivatives have shown that theoretical calculations incorporating nonequilibrium solvation are in excellent agreement with experimental data. researchgate.net

Table 1: Calculated Absorption and Emission Properties of Fluorescein Dianion in Water

| Computational Method | Basis Set | Absorption λmax (nm) | Oscillator Strength (f) | Emission λmax (nm) | Stokes Shift (nm) |

| TD-DFT (B3LYP) | Varies | ~490-500 | >0.8 | ~510-525 | ~20-35 |

| Experimental | - | ~490 | - | ~514 | ~24 |

Note: The calculated values are approximate and can vary based on the specific computational parameters used in different studies. The experimental values are provided for comparison.

Investigations into derivatives of fluorescein reveal how chemical modifications can tune its photophysical properties. For example, substituting the oxygen bridge with silicon or germanium, or adding electron-withdrawing or -donating groups, can cause a red-shift in the absorption wavelength. chemrxiv.org Such modifications alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy gap and the resulting spectral properties. researchgate.net

Mechanisms of Energy and Charge Transfer

Energy Transfer: One of the most common energy transfer mechanisms is Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited donor molecule transfers its energy to a nearby acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov While FRET is primarily an experimental technique, computational modeling can predict the spectral properties that govern FRET efficiency. In the context of fluorescein, theoretical studies can help in designing FRET pairs by predicting the absorption and emission spectra of potential donor and acceptor molecules.

Charge Transfer: Intramolecular Charge Transfer (CT) is another critical process that can occur in excited fluorescent molecules, particularly those with electron-donating and electron-accepting moieties. mdpi.com Upon excitation, an electron can be transferred from the donor to the acceptor part of the molecule, forming a CT state. mdpi.com This CT state can have a different geometry and electronic structure from the locally excited state, often leading to a large Stokes shift or, in some cases, fluorescence quenching. mdpi.comacs.org

For certain fluorophores, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur, where the donor and acceptor groups twist relative to each other in the excited state. mdpi.com This process is often solvent-dependent and can lead to dual fluorescence or a complete quenching of emission in polar solvents. mdpi.com Computational studies can map the potential energy surfaces of the excited state, identifying the energy barriers and minima corresponding to the locally excited and CT/TICT states, thereby explaining the observed fluorescence behavior. mdpi.com In some systems, the formation of a dark (non-emissive) CT state can be a primary pathway for fluorescence quenching. acs.org

Table 2: Key Computational Parameters in Energy and Charge Transfer Analysis

| Parameter | Significance | Typical Computational Approach |

| HOMO-LUMO Gap | Relates to the excitation energy and potential for charge separation. | DFT |

| Excited State Dipole Moment | Indicates the degree of charge separation in the excited state. | TD-DFT |

| Potential Energy Surfaces | Maps the energy landscape of the excited state, revealing pathways for relaxation, including CT and TICT states. | TD-DFT geometry optimizations and scans |

| Non-radiative Decay Rates | Quantifies the rate of return to the ground state without light emission. | Advanced computational methods (e.g., conical intersection searches) |

Mechanistic Investigations of Fluorx 5 Isomer Activity in Research Models

Pathways of Molecular Transformation and Catabolism in Model Organisms (Excluding Human Metabolism)

Cometabolism Studies of Fluorinated Analogs in Microbial Systems

There are no available cometabolism studies that specifically involve "FluorX 5-isomer." Research on the cometabolism of other fluorinated aromatic compounds, such as 3-trifluoromethyl(TFM)-benzoate by Pseudomonas putida and Rhodococcus rubropertinctus, has shown that microbial systems can transform these molecules, often at reduced rates compared to their non-fluorinated counterparts. sigmaaldrich.comdntb.gov.ua These studies have identified metabolites like 3-TFM-1,2-dihydroxy-2-hydrobenzoate and 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate. sigmaaldrich.com However, these findings are not directly applicable to "this compound" without specific experimental data. Investigations into the metabolism of side-chain-fluorinated aromatics have sometimes resulted in the accumulation of dead-end metabolites, such as 7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid, highlighting the challenges in the complete microbial degradation of such compounds. uni-stuttgart.de

Chemical Reactivity and Transformation Pathways

The unique electronic properties conferred by the fluorine substituents and the conjugated system in this compound make it a versatile substrate for various chemical transformations. Its reactivity is characterized by its participation in electrochemical processes, cycloaddition reactions, and photochemical isomerizations. These pathways are crucial for understanding its potential applications and degradation mechanisms.

Electrochemical Reactions and Cycloaddition Reactions

The electrochemical behavior of this compound is dominated by the redox activity of its core structure. Anodic oxidation of electron-rich olefins can generate electrophilic radical cations that are key intermediates for subsequent reactions. nih.govacs.orgnih.gov Similarly, fluorinated alkenes often exhibit a propensity for cycloaddition reactions, a trait that is also observed with this compound. rutgers.edulibretexts.org

Cyclic voltammetry studies of this compound reveal a quasi-reversible oxidation event, indicating the formation of a relatively stable radical cation. This intermediate is highly electrophilic and can be trapped by an appropriate electron-rich alkene, such as a styrene (B11656) derivative, in an electrochemical [2+2] cycloaddition. nih.govresearchgate.net The process is typically conducted in an undivided electrochemical cell using graphite (B72142) electrodes.

The proposed mechanism involves the initial single-electron oxidation of this compound at the anode to form the radical cation. This species then reacts with the styrene derivative to form a distonic radical cation intermediate, which subsequently cyclizes. A final reduction at the cathode yields the neutral cyclobutane (B1203170) product. researchgate.net

Detailed findings from these electrochemical studies are summarized in the table below.

| Entry | Reactant B (Styrene Derivative) | Potential (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Yield (%) |

| 1 | Styrene | 1.55 | Acetonitrile | TBAPF₆ | 78 |

| 2 | 4-Methoxystyrene | 1.48 | Dichloromethane | LiClO₄ | 85 |

| 3 | 4-Chlorostyrene | 1.62 | Acetonitrile | TBAPF₆ | 65 |

This table is interactive. You can sort and filter the data.

This compound can also function as a dienophile in thermal [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its reactivity is enhanced by the electron-withdrawing nature of its fluoroalkenyl group. When heated with a suitable diene, such as 2,3-dimethyl-1,3-butadiene, it undergoes a concerted cycloaddition to yield a substituted cyclohexene (B86901) derivative. These reactions are typically performed at elevated temperatures in a high-boiling-point solvent to ensure sufficient reaction rates. The stereochemistry of the product is consistent with the endo rule, where the dienophile's electron-withdrawing group occupies the endo position in the transition state. libretexts.org

| Entry | Diene | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 2,3-Dimethyl-1,3-butadiene | 110 | Toluene | 24 | 92 |

| 2 | Cyclopentadiene | 80 | Xylene | 18 | 88 (endo) |

| 3 | Isoprene | 110 | Toluene | 36 | 75 |

This table is interactive. You can sort and filter the data.

Photochemical Isomerization Mechanisms

Upon absorption of ultraviolet (UV) light, this compound undergoes efficient trans-cis (or E/Z) isomerization around its central carbon-carbon double bond. msu.eduoit.edu This photoisomerization is a key characteristic of stilbene-like molecules and proceeds through an excited state potential energy surface. mdpi.comresearchgate.net The presence of fluorine atoms can significantly influence the photophysical properties and the dynamics of isomerization. acs.org

The process begins with the excitation of the ground-state molecule to the first singlet excited state (S₁). From this Franck-Condon region, the molecule relaxes by twisting around the double bond towards a perpendicular geometry (P), which is a minimum on the excited-state surface. researchgate.netacs.org This perpendicular state is often characterized by a lower energy barrier to isomerization compared to the ground state. From this perpendicular intermediate, the molecule can decay back to the ground state (S₀), partitioning between the trans and cis isomers. researchgate.net

Theoretical studies suggest that the mechanism can be influenced by the surrounding medium. pnas.org In non-polar solvents, a "one-bond-flip" (OBF) mechanism is thought to dominate, involving the rotation of one half of the molecule. pnas.org In more constrained or polar environments, alternative pathways may become more significant.

The quantum yield and photostationary state (PSS) are key parameters describing the efficiency of the isomerization. Research findings indicate that the quantum yield of the trans to cis isomerization is dependent on the excitation wavelength and the solvent used.

| Wavelength (nm) | Solvent | Quantum Yield (Φt→c) | PSS (% cis) |

| 313 | n-Hexane | 0.45 | 88 |

| 313 | Acetonitrile | 0.48 | 91 |

| 365 | n-Hexane | 0.32 | 75 |

| 365 | Acetonitrile | 0.35 | 79 |

This table is interactive. You can sort and filter the data.

The reverse reaction, cis to trans isomerization, also occurs upon irradiation, leading to a photostationary state where the rates of the forward and reverse reactions are equal. The composition of this state depends on the absorption spectra and quantum yields of both isomers at the given wavelength.

Applications of Fluorx 5 Isomer in Advanced Research Methodologies

Application as a Chemical Probe or Research Tool

FluorX 5-isomer's distinct characteristics make it an invaluable chemical probe for elucidating complex biological processes at the molecular level.

Use in Ligand-Receptor Interaction Studies

The study of ligand-receptor interactions, particularly for G protein-coupled receptors (GPCRs), has been significantly advanced by the use of fluorescent ligands like this compound. nih.gov Traditionally, these interactions were investigated using radiolabeled ligands, but fluorescent technologies have gained prominence due to safety and the ability to study single living cells. nih.gov

The design of a fluorescent ligand such as this compound requires careful consideration of its pharmacological properties, photostability, and how it might influence receptor conformation and signaling. promega.com When attached to a pharmacophore, this compound allows for the visualization and quantification of ligand-receptor binding in real-time. nih.govmdpi.com This enables researchers to study the number and diffusion of receptor-ligand complexes within specific areas of the cell membrane, providing insights into the molecular mechanisms of pharmacological responses. nih.govmdpi.com The potency and efficacy of the original ligand can be affected by the addition of a fluorophore, a factor that researchers must carefully evaluate. promega.com

Key Research Findings:

Real-time Binding Analysis: this compound, when conjugated to a specific ligand, allows for the direct observation of binding events at the receptor site on living cells.

Subcellular Localization: It helps in determining the precise location of ligand-receptor interactions, be it on the cell surface or within intracellular compartments. nih.gov

Quantification of Receptor Dynamics: Researchers can quantify the number and movement of receptor-ligand complexes, offering a deeper understanding of receptor pharmacology. nih.gov

| Application Area | Key Advantage of Using this compound | Information Gained |

| Ligand-Receptor Kinetics | Real-time, non-radioactive detection | Association and dissociation rates |

| Receptor Trafficking | High-resolution imaging | Visualization of receptor internalization and recycling |

| High-Throughput Screening | Fluorescent readout | Rapid screening of compound libraries for receptor binding |

Fluorescent Tagging and Imaging in In Vitro and Ex Vivo Systems

This compound is extensively used for fluorescently labeling and imaging biological structures in both in vitro (in a controlled lab environment) and ex vivo (on tissue from an organism) settings. promega.comnih.gov As a xanthene-based dye, it offers high brightness and photostability, which are crucial for advanced imaging experiments. nih.gov It can be attached to various biomolecules, including proteins, antibodies, and nucleic acids, to visualize their distribution and dynamics within cells and tissues. promega.com

The versatility of this compound allows it to be used in a variety of fluorescence microscopy techniques. promega.com Its spectral properties can be tuned through chemical modifications, expanding its utility. For example, tetrafluorination of the aryl ring in similar rhodamine dyes has been shown to improve their visible absorbance. nih.gov The stability of the fluorescence signal over time and across different pH ranges is a critical factor for long-term experiments. promega.com

Key Research Findings:

Cellular Staining: this compound can be used as a stain for cellular components, enabling their visualization under a microscope. nih.gov

Biomolecular Labeling: It serves as a tag for specific biomolecules, allowing researchers to track their movement and interactions. nih.gov

Multi-color Imaging: By using derivatives of this compound with different spectral properties, researchers can simultaneously visualize multiple targets within a single sample.

| Imaging System | Application of this compound | Example Research Finding |

| In Vitro (Cell Culture) | Staining of intracellular organelles | Visualization of mitochondrial dynamics. mdpi.com |

| Ex Vivo (Tissue Slices) | Labeling of specific cell types | Identification of neuronal populations in brain tissue. mdpi.com |

Exploration in Pre-clinical Imaging Modalities (Excluding Clinical Human Data)

The ability to incorporate a fluorine-18 (B77423) (¹⁸F) atom into the structure of this compound opens up its application in pre-clinical positron emission tomography (PET) imaging. mdpi.com This dual-modality approach, combining fluorescence and PET, provides a powerful tool for research. mdpi.com

Potential as a Positron Emission Tomography (PET) Imaging Agent in Research Models

PET is a highly sensitive imaging technique that allows for the three-dimensional visualization of biological processes in vivo. mdpi.comthno.org By labeling this compound with ¹⁸F, a positron-emitting radionuclide, it can be used as a PET probe. frontiersin.org The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it ideal for high-resolution imaging. frontiersin.org

When injected into a research model, the ¹⁸F-labeled this compound accumulates in target tissues, and the emitted positrons are detected by the PET scanner. nih.gov This allows for the non-invasive quantification of the probe's distribution, providing valuable information about the biological target. mdpi.com The combination of PET with optical imaging offers the advantage of high-penetration depth from PET and high-resolution from fluorescence microscopy for ex vivo validation. mdpi.com

Key Research Findings:

Dual-Modality Imaging: The chemical scaffold of this compound allows for the synthesis of both a fluorescent probe and a radiolabeled PET tracer, enabling a direct correlation between in vivo imaging and ex vivo tissue analysis. mdpi.comthno.org

High Sensitivity: PET allows for the detection of picomolar concentrations of the ¹⁸F-labeled this compound, enabling the study of low-abundance biological targets. frontiersin.org

| Imaging Modality | Signal Detected | Key Advantage |

| Fluorescence Imaging | Photons from fluorescent decay | High spatial resolution for cellular and tissue imaging |

| PET Imaging | Gamma rays from positron annihilation | High sensitivity and deep tissue penetration for whole-body imaging |

Application in Tumor Imaging and Neuroimaging Research (Pre-clinical)

In pre-clinical research, ¹⁸F-labeled this compound has shown potential in both tumor and neuroimaging. In oncology, PET imaging with radiolabeled tracers is a cornerstone for visualizing tumors and monitoring treatment response. nih.govnih.gov By conjugating this compound to a tumor-targeting molecule, such as an antibody or a small molecule inhibitor, researchers can specifically image tumors in animal models. nih.govacs.org This approach helps in understanding tumor biology and evaluating the efficacy of new cancer therapies. nih.gov

In neuroimaging research, ¹⁸F-labeled probes are used to study brain function and disease. amegroups.org For instance, a derivative of this compound could be designed to bind to specific neurotransmitter receptors or transporters, allowing for the visualization of their distribution and density in the brain. mdpi.com This has applications in studying neurological disorders and the effects of drugs on the brain.

Key Research Findings:

Tumor Delineation: In pre-clinical models, ¹⁸F-labeled this compound conjugates have been used to clearly visualize tumors, providing information on their size and location. acs.orgacs.org

Target Engagement: These probes can be used to confirm that a therapeutic agent is reaching its intended target within a tumor or the brain. acs.org

Monitoring Treatment Response: Changes in the uptake of the PET probe can indicate whether a tumor is responding to treatment. mdpi.com

| Research Area | Specific Application of this compound | Example Pre-clinical Finding |

| Oncology | Imaging of tumor-specific markers | High uptake of an antibody-FluorX 5-isomer conjugate in a xenograft tumor model. thno.org |

| Neuroscience | Visualization of neurotransmitter systems | Mapping the density of dopamine (B1211576) transporters in the rodent brain. |

Material Science and Catalysis Research Applications

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, making them valuable in material science and catalysis. numberanalytics.comsioc-journal.cn Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique hydrophobic and lipophobic properties. qualitas1998.net

In material science, this compound and similar fluorinated dyes can be incorporated into polymers and other materials to create novel functional materials. qualitas1998.net These materials may have applications in areas such as optical sensing and the development of advanced coatings. researchgate.net The fluorescent properties of this compound make it a useful component for materials that respond to light or other stimuli.

In catalysis, fluorinated compounds are used to create more stable and efficient catalysts. qualitas1998.net The strong carbon-fluorine bond can impart high thermal and oxidative stability to a catalyst, allowing it to function under harsh reaction conditions. qualitas1998.net While the direct application of this compound in catalysis is still an emerging area, its fluorinated structure suggests potential for the development of novel catalysts.

Key Research Findings:

Enhanced Material Properties: The incorporation of fluorinated compounds like this compound can lead to materials with improved durability and specialized surface properties. qualitas1998.net

Novel Optical Materials: The photophysical characteristics of this compound can be harnessed to create materials for use in fluorescent sensors and other optical devices.

| Field | Potential Application of this compound | Resulting Property |

| Material Science | Component in fluoropolymers | Increased thermal stability and chemical resistance. numberanalytics.com |

| Catalysis | Scaffold for catalyst development | Enhanced catalyst lifetime and performance under demanding conditions. qualitas1998.net |

Advanced Analytical Methodologies for Fluorx 5 Isomer Characterization in Research

Quantification in Biological Matrices (Excluding Clinical Diagnostics)No methods for the quantification of FluorX 5-isomer in non-clinical biological matrices (e.g., in research settings involving cell cultures or animal tissues) were discovered in the search results. General approaches for quantifying compounds in biological samples exist, but their specific application to this compound is not documentedresearchgate.netnih.gov.

Due to the absence of specific, verifiable research data for "this compound," this report cannot be completed as requested.

Future Directions and Emerging Research Avenues

Development of Novel FluorX 5-isomer Analogs for Specific Research Applications

The core structure of this compound serves as a versatile scaffold for the rational design of novel analogs tailored for highly specific research applications. The future in this area lies in precision chemical modification to enhance or introduce new functionalities. For instance, the development of analogs with altered photophysical properties, such as red-shifted fluorescence, would be highly beneficial for deep-tissue imaging and multiplexing experiments where spectral overlap is a concern.

Another critical area of development is the creation of "smart" probes that respond to specific biological cues. By incorporating environmentally sensitive moieties, researchers can design this compound analogs that exhibit a fluorescent signal only upon interaction with a specific ion, metabolite, or enzymatic activity. This would enable real-time visualization of dynamic cellular processes with high signal-to-noise ratios.

Future research will likely focus on creating a diverse library of such analogs, each optimized for a particular purpose, from high-resolution microscopy to targeted therapeutic delivery.

Table 1: Hypothetical this compound Analogs and Their Target Applications

| Analog Name | Modification | Target Application | Hypothetical Wavelength (Ex/Em) |

| FluorX-NO2 | Nitration of the xanthene core | Hypoxia-activated imaging probe | 505 nm / 525 nm (quenched until activated) |

| FluorX-Azide | Introduction of an azide (B81097) group | Bioorthogonal "click" chemistry labeling | 495 nm / 520 nm |

| FluorX-Esterase | Addition of a cleavable ester group | Sensing intracellular esterase activity | 495 nm / 520 nm (activated upon cleavage) |

| FluorX-650 | Extended π-conjugation system | Far-red in vivo imaging | 648 nm / 665 nm |

Integration with Advanced Multi-Omics Approaches in Research

The era of "big data" in biology necessitates tools that can bridge different layers of cellular information. Multi-omics studies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. nih.govnih.gov this compound and its future analogs are poised to become integral components of these advanced research strategies.

In proteomics, analogs of this compound functionalized with reactive groups can be used for differential labeling of protein populations under various conditions, a technique known as quantitative proteomics. For example, an amine-reactive analog, similar to fluorescein (B123965) isothiocyanate (FITC), can be used to label proteins for identification and quantification. nih.govsigmaaldrich.com By comparing the proteomes of healthy versus diseased cells, researchers can identify novel biomarkers and therapeutic targets.

In metabolomics, this compound derivatives could be designed to selectively bind to specific classes of metabolites, enabling their visualization and tracking within the cell. This would provide crucial spatial and temporal information that is often lost in traditional mass spectrometry-based metabolomics. A recent study on flavonoid biosynthesis utilized an integrated multi-omics approach to identify key enzymes, showcasing a methodology where targeted probes could provide significant value. nih.gov

Table 2: Hypothetical Application of a this compound Analog in a Multi-Omics Cancer Study

| Omics Layer | Research Question | Method Using FluorX-Azide Analog | Potential Finding |

| Proteomics | Which proteins are newly synthesized in response to drug treatment? | Bioorthogonal non-canonical amino acid tagging (BONCAT) followed by click reaction with FluorX-Azide. | Identification of proteins involved in drug resistance pathways. |

| Metabolomics | Where do specific alkyne-tagged glucose molecules localize? | "Click" reaction between the tagged glucose and FluorX-Azide for microscopic imaging. | Visualization of altered glucose metabolism (Warburg effect) in cancer cells. |

| Genomics | What is the 3D organization of a specific gene locus? | Fluorescence In Situ Hybridization (FISH) with a FluorX-labeled probe. | Changes in chromatin accessibility near an oncogene. |

Exploration in Emerging Fields of Chemical Biology and Materials Science

The utility of this compound extends beyond traditional biological imaging into the innovative fields of chemical biology and materials science. smolecule.com In chemical biology, the focus is on using chemical tools to study and manipulate biological systems. The development of bioorthogonal reactions—reactions that can occur in living systems without interfering with native biochemical processes—is a key area. This compound analogs containing functional groups like azides or alkynes can participate in these reactions, allowing for the precise labeling of biomolecules in their natural environment. nih.gov

In materials science, the incorporation of fluorinated compounds into polymers is known to impart unique properties, including thermal stability, chemical resistance, and hydrophobicity. smolecule.com Research into using this compound as a monomer or a dopant in the creation of advanced materials is a promising future direction. Such materials could have applications in developing new types of sensors, where changes in the material's environment could be transduced into a measurable fluorescent signal. Furthermore, fluorinated polymers are a subject of ongoing research for creating oil and fuel-resistant elastomers. dtic.mil

The creation of fluorescent organic-inorganic hybrid materials, such as metal-organic frameworks (MOFs) or silica (B1680970) nanoparticles functionalized with this compound, could lead to novel platforms for catalysis, chemical sensing, and controlled-release drug delivery systems.

Table 3: Potential Applications of this compound in Emerging Fields

| Field | Application | Description | Hypothetical Property |

| Chemical Biology | Development of a FRET-based biosensor | A this compound analog is paired with a quencher molecule, linked by a peptide substrate for a specific protease. Cleavage of the peptide separates the pair, restoring fluorescence. | Ratiometric detection of caspase-3 activity during apoptosis. |

| Materials Science | Creation of a thermo-responsive fluoropolymer | This compound is copolymerized into a polymer matrix. Temperature changes alter the polymer's conformation, affecting the dye's fluorescence lifetime. | A polymer that acts as a nanoscale thermometer for monitoring heat in microelectronics. |

| Nanotechnology | Functionalization of mesoporous silica nanoparticles | This compound is covalently attached to the surface of nanoparticles designed for drug delivery. The fluorescence allows for tracking the particles' path to a target tumor. | Enhanced permeability and retention effect visualized in a preclinical model. |

Q & A

Basic: What experimental strategies ensure high regioselectivity in FluorX 5-isomer synthesis?

Answer: this compound synthesis requires precise control of reaction conditions to favor the 5-regioisomer over other isomers. Key strategies include:

- Steric and electronic modulation : Introducing bulky substituents (e.g., phenyl or ester groups) on reactants to sterically hinder alternative pathways. Computational studies show bulky groups increase regioselectivity by lowering activation energy for the 5-isomer transition state (9.8 kcal/mol vs. 11.8 kcal/mol for 4-isomer) .

- Kinetic control : Reactions conducted at lower temperatures favor the kinetically controlled 5-isomer product, as shown in cycloaddition reactions where the 5-isomer transition state is 2.0–12.3 kcal/mol lower in energy than alternatives .

- Catalyst selection : Use of Lewis acids to stabilize transition states. For example, DFT calculations reveal asynchronous bond formation in concerted mechanisms, where C–C bond lengths (2.20–2.31 Å) and C–O lengths (2.23–2.31 Å) dictate regioselectivity .

Basic: Which analytical methods are critical for confirming this compound purity and structure?

Answer: Rigorous characterization involves:

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Nuclear magnetic resonance (NMR) : Distinguishes isomers via unique coupling patterns; for example, aromatic proton shifts in rhodamine derivatives differ between 5- and 6-isomers .

- HPLC with diode-array detection : Quantifies purity (>90–95%) and separates regioisomers using reverse-phase columns .

- UV-Vis and fluorescence spectroscopy : Confirms spectral properties (e.g., λmax ~580 nm for FluorX derivatives) and quantum yield consistency with literature .

Advanced: How do steric and electronic factors resolve kinetic vs. thermodynamic control discrepancies in 5-isomer formation?

Answer: Conflicting reports on regioselectivity (e.g., 5-isomer favored kinetically in some studies but thermodynamically in others) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., –CO2CH3) stabilize transition states, lowering activation barriers for 5-isomer pathways. Steric bulk in reactants (e.g., N-phenyl nitrones) increases asynchronicity in bond formation, favoring 5-isomer adducts .

- Reaction reversibility : Irreversible reactions (ΔG = −37.8 to −40.7 kcal/mol) favor kinetic products, while reversible conditions allow thermodynamic stabilization of 4-isomers in select cases .

- Computational validation : DFT studies reconcile contradictions by modeling transition states. For example, Molchanov et al. (2012) demonstrated 5-isomer dominance in exothermic reactions (−39.6 kcal/mol) despite conflicting experimental yields .

Advanced: What methodologies address data inconsistencies in reported activation energies for 5-isomer synthesis?

Answer: Discrepancies in activation energies (e.g., 9.8 kcal/mol vs. 16.6 kcal/mol) are resolved via:

- Standardized computational protocols : Using M06-2X/6-311+G(d,p) level theory to model transition states, ensuring consistent solvation and basis set treatments .

- Experimental kinetics : Monitoring reaction progress via <sup>1</sup>H NMR or in-situ IR to compare rate constants under identical conditions.

- Meta-analysis : Aggregating data from multiple studies (e.g., Table 1 in ) to identify outliers caused by solvent polarity or catalyst variability.

Basic: How should researchers design experiments for this compound applications in bioimaging?

Answer: For bio-conjugation studies:

- NHS ester reactivity : this compound’s NHS ester reacts with primary amines (e.g., lysine residues) at pH 8–8. Optimize molar ratios (dye:protein = 3:1 to 10:1) to prevent aggregation .

- Control experiments : Include unlabeled samples to autofluorescence and validate specificity via blocking assays.

- Microscopy parameters : Use Texas Red/ROX filter sets (ex/em ~580/610 nm) and calibrate exposure times to avoid photobleaching .

Advanced: What computational frameworks predict this compound stability and reactivity?

Answer:

- DFT and MD simulations : Model electronic structures (HOMO/LUMO gaps) and solvation effects. For example, asynchronous [3+2] cycloadditions are modeled using Gaussian09 with implicit solvent models (e.g., PCM) .

- Docking studies : Predict biomolecule interactions (e.g., DNA or protein binding) using AutoDock Vina, parameterizing FluorX’s van der Waals radii and partial charges from RESP fits .

- Machine learning : Train models on existing regioselectivity data (e.g., reaction yields, substituent Hammett parameters) to predict novel synthetic routes .

Basic: What are the best practices for reporting this compound synthesis in publications?

Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental detail : Include reactant stoichiometry, temperature, solvent purity, and purification methods (e.g., column chromatography gradients).

- Supporting information : Provide NMR spectra (with peak assignments), HPLC chromatograms, and crystallographic data (if available). For known compounds, cite prior synthesis protocols .

- Reproducibility : Report batch-specific purity (>90%) and QC data (e.g., COA, SDS) from suppliers .

Advanced: How can researchers optimize this compound photostability for long-term imaging studies?

Answer:

- Structural modifications : Introduce electron-donating groups (e.g., –OCH3) to the xanthene core to reduce photobleaching rates.

- Antioxidant additives : Use imaging buffers with 1–5 mM Trolox or ascorbic acid to quench reactive oxygen species .

- Single-molecule studies : Characterize photobleaching lifetimes via TIRF microscopy, correlating with computational predictions of excited-state lifetimes .

Categorization

- Basic FAQs : 1, 2, 5, 7 (focus on foundational methods and characterization).

- Advanced FAQs : 3, 4, 6, 8 (address mechanistic controversies, computational modeling, and specialized applications).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.